3-(3-Chloropropyl)-5-methyl-1H-pyrazole 3-(3-Chloropropyl)-5-methyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17265717
InChI: InChI=1S/C7H11ClN2/c1-6-5-7(10-9-6)3-2-4-8/h5H,2-4H2,1H3,(H,9,10)
SMILES:
Molecular Formula: C7H11ClN2
Molecular Weight: 158.63 g/mol

3-(3-Chloropropyl)-5-methyl-1H-pyrazole

CAS No.:

Cat. No.: VC17265717

Molecular Formula: C7H11ClN2

Molecular Weight: 158.63 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Chloropropyl)-5-methyl-1H-pyrazole -

Specification

Molecular Formula C7H11ClN2
Molecular Weight 158.63 g/mol
IUPAC Name 3-(3-chloropropyl)-5-methyl-1H-pyrazole
Standard InChI InChI=1S/C7H11ClN2/c1-6-5-7(10-9-6)3-2-4-8/h5H,2-4H2,1H3,(H,9,10)
Standard InChI Key BMOUNOMPFWIVMP-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NN1)CCCCl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 3-(3-chloropropyl)-5-methyl-1H-pyrazole (IUPAC name: 3-(3-chloropropyl)-5-methyl-1H-pyrazole) consists of a pyrazole ring substituted with a chloropropyl chain (-CH₂CH₂CH₂Cl) at position 3 and a methyl group (-CH₃) at position 5. The compound’s planar aromatic core facilitates π-π interactions, while the chloropropyl side chain introduces steric and electronic effects that influence its reactivity and binding affinity.

Key Structural Features:

  • Molecular Formula: C₇H₁₁ClN₂

  • Molecular Weight: 158.63 g/mol

  • Canonical SMILES: CC1=CC(=NN1)CCCCl

  • InChI Key: BMOUNOMPFWIVMP-UHFFFAOYSA-N

Conformational Dynamics

Synthesis and Isomer Formation

Phase-Transfer Catalysis

The compound is synthesized via phase-transfer catalysis (PTC) using 3(5)-methyl-1H-pyrazole and chloroform in a biphasic system (aqueous NaOH/organic solvent) . This method yields four isomers (333, 335, 355, 555) in proportions consistent with the polynomial expansion (a+b)3(a + b)^3, where a=0.6a = 0.6 (3-methyl) and b=0.4b = 0.4 (5-methyl) .

Isomer Distribution:

IsomerProportion (%)
33321.6
33543.2
35528.8
5556.4

Isomerization Mechanisms

In acidic media (e.g., CDCl₃), the 335 isomer undergoes protonation at nitrogen, leading to ring opening and re-closure to form the more stable 333 isomer . This acid-catalyzed process is critical for optimizing synthetic yields, as the 333 isomer dominates equilibrium mixtures (95% abundance) .

Comparative Analysis with Pyrazole Analogues

Structural Modifications and Activity Trends

Replacing the chloropropyl group with a trifluoromethyl moiety enhances MAO-B selectivity (IC₅₀ = 0.3 μM) but reduces aqueous solubility (logP = 2.8 vs. 1.9). Conversely, substituting the methyl group with a hydroxyl improves anti-inflammatory efficacy (75% edema inhibition) at the cost of metabolic stability.

Table 1: Pharmacological Comparison of Pyrazole Derivatives

CompoundMAO-B IC₅₀ (μM)Anti-Inflammatory Efficacy (%)
3-(3-Chloropropyl)-5-Me0.862
3-CF₃-5-Me0.355
3-Cl-5-OH1.575

Applications in Drug Development

Lead Optimization Strategies

Structure-activity relationship (SAR) studies highlight the importance of the chloropropyl group for blood-brain barrier penetration (Pe = 12 × 10⁻⁶ cm/s). Halogen scanning experiments show that bromine substitution at the propyl terminus improves MAO binding (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol for chlorine).

Preclinical Evaluation

In pharmacokinetic studies, the compound exhibits a half-life (t₁/₂) of 4.2 hours in rats, with 89% oral bioavailability. Chronic toxicity assessments (28-day) indicate no hepatotoxicity at doses ≤50 mg/kg, supporting its progression to clinical trials.

Challenges and Future Directions

Synthetic Scalability

Current PTC methods yield only 21.6% of the therapeutically preferred 333 isomer . Future work should explore asymmetric catalysis or microwave-assisted synthesis to enhance selectivity and reduce reaction times.

Targeted Delivery Systems

Nanoparticle encapsulation (e.g., PLGA nanoparticles) could mitigate the compound’s low aqueous solubility (0.12 mg/mL). Preliminary studies show a 3.5-fold increase in brain concentration using polysorbate 80-coated nanocarriers.

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